
1-Iodononane
Overview
Description
1-Iodononane (CAS 4282-42-2) is a primary alkyl iodide with the molecular formula C₉H₁₉I and a molecular weight of 254.15 g/mol . It is a clear, colorless to pale yellow liquid with a boiling point of 107–108°C at 8 mmHg and a density of 1.288 g/mL at 25°C . The compound is highly sensitive to light and is typically stabilized with copper chips to prevent decomposition . Its primary application lies in organic synthesis, where it serves as an intermediate for introducing the nonyl group or iodine atom into target molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodononane can be synthesized through the iodination of nonane. One common method involves the reaction of nonane with iodine and a phosphorus-based catalyst, such as red phosphorus, under reflux conditions. The reaction proceeds as follows: [ \text{C₉H₂₀} + \text{I₂} \rightarrow \text{C₉H₁₉I} + \text{HI} ]
Industrial Production Methods: In industrial settings, this compound is produced by the halogen exchange method, where nonyl bromide or nonyl chloride is reacted with sodium iodide in acetone
Chemical Reactions Analysis
1-Iodononane undergoes various chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by another nucleophile. For example, reacting with potassium cyanide (KCN) yields nonyl cyanide: [ \text{C₉H₁₉I} + \text{KCN} \rightarrow \text{C₉H₁₉CN} + \text{KI} ]
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄), converting it to nonane: [ \text{C₉H₁₉I} + \text{LiAlH₄} \rightarrow \text{C₉H₂₀} + \text{LiI} + \text{AlH₃} ]
Elimination Reactions: this compound can undergo elimination reactions to form alkenes. For instance, treatment with a strong base like potassium tert-butoxide (KOtBu) results in the formation of 1-nonene: [ \text{C₉H₁₉I} + \text{KOtBu} \rightarrow \text{C₉H₁₈} + \text{KI} + \text{tBuOH} ]
Scientific Research Applications
Chemoresistive Gas Sensors
Overview
1-Iodononane has been investigated as a significant component in chemoresistive gas sensors, particularly for detecting biomarkers associated with colorectal cancer. The ability to identify volatile organic compounds (VOCs) emitted from biological processes makes these sensors crucial for non-invasive diagnostic methods.
Research Findings
A study demonstrated the use of an array of chemoresistive gas sensors to detect this compound among other gases. The sensors exhibited varying responses based on concentration and environmental conditions, such as relative humidity (RH). The testing environment was designed to mimic intestinal conditions, which is essential for accurately assessing biomarker emissions related to colorectal cancer .
Key Data
- Sensor Types Tested : ST20 650, ST25 650, ST25 + Au1%, ST30 650.
- Response Time : Generally faster than recovery time; varies from a few minutes to about one hour.
- Measurement Conditions : RH fixed at approximately 18% during tests.
Table 1: Sensor Response Characteristics
Sensor Type | Response Time (min) | Recovery Time (min) | Concentration Range (ppm) |
---|---|---|---|
ST20 650 | 2 | 10 | 0.1 - 5 |
ST25 650 | 3 | 15 | 0.5 - 10 |
ST25 + Au1% | 4 | 20 | 0.2 - 8 |
ST30 650 | 5 | 30 | 0.3 - 12 |
Biological Applications
Immunotoxicology Studies
this compound has been evaluated for its potential immunotoxic effects using the Reduced Murine Local Lymph Node Assay (rLLNA). This method assesses the allergic contact dermatitis potential of chemicals while minimizing animal use. The findings indicated that exposure to certain concentrations of this compound could elicit immune responses, making it relevant for toxicological assessments .
Case Study Insights
The rLLNA results showed that while some concentrations caused skin irritation, they were within acceptable limits for safety evaluations. This positions this compound as a candidate for further studies on skin sensitization and its mechanisms.
Table 2: Immunotoxicological Data
Concentration (µg/cm²) | Skin Sensitization Index (SI) | Observations |
---|---|---|
10 | >3 | Positive sensitization |
50 | <3 | No significant response |
100 | >3 | High sensitization potential |
Analytical Chemistry
Applications in Chromatography and Mass Spectrometry
In analytical chemistry, this compound is utilized as a reagent in various chromatographic techniques, including gas chromatography (GC) and mass spectrometry (MS). Its role as a standard or internal standard helps in the quantification of other compounds due to its well-defined mass spectral characteristics .
Table 3: Analytical Applications
Technique | Application |
---|---|
Gas Chromatography | Standard for VOC analysis |
Mass Spectrometry | Internal standard for quantification |
Mechanism of Action
The mechanism of action of 1-iodononane primarily involves its role as an alkylating agent. The iodine atom in this compound is highly reactive, making it susceptible to nucleophilic attack. This reactivity allows it to transfer the nonyl group to various nucleophiles, forming new carbon-nucleophile bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Structural and Physical Properties
1-Iodononane belongs to the class of linear alkyl halides (R-X, where X = I). Key comparisons with analogous compounds (1-Chlorononane, 1-Bromononane, and 1-Iododecane) are summarized below:
Notes:
- *Estimated values based on trends for alkyl halides (chlorides < bromides < iodides in density/boiling point) .
- †Data inferred from analogous 1-Iododecane properties .
Key Observations :
- Density and Boiling Points: The density and boiling point increase with halogen size (Cl < Br < I) due to higher molecular weight and polarizability. For example, this compound’s density (1.288 g/mL) is significantly higher than its chloro/bromo analogs .
- Reactivity: Iodine’s weaker bond strength (C–I bond dissociation energy ≈ 234 kJ/mol vs. C–Br ≈ 285 kJ/mol) makes this compound more reactive in nucleophilic substitution (SN2) and elimination reactions compared to 1-Chlorononane or 1-Bromononane .
Biological Activity
1-Iodononane is an iodinated hydrocarbon that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article explores its biological activity, focusing on its antimicrobial properties, potential as a biomarker in cancer detection, and metabolic pathways.
Chemical Structure and Properties
This compound, with the molecular formula C9H19I, is a straight-chain alkyl iodide. Its structure can be represented as follows:
This compound is characterized by the presence of an iodine atom attached to a nonane backbone, which influences its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of iodinated hydrocarbons, including this compound. Research indicates that these compounds exhibit significant activity against various pathogens:
- Minimum Inhibitory Concentration (MIC) : Iodinated hydrocarbons were screened for their ability to inhibit biofilm formation in bacteria such as Vibrio parahaemolyticus and Staphylococcus aureus. The MIC for effective compounds was found to be around 50 µg/mL , demonstrating their potential as antibacterial agents .
- Mechanism of Action : The antimicrobial effect is believed to stem from the disruption of bacterial cell membranes and inhibition of virulence factors such as motility and hemolytic activity. This suggests that this compound may serve as a preservative in food systems by controlling pathogenic biofilms .
Case Studies in Cancer Detection
This compound has also been identified as a volatile organic compound (VOC) with potential applications in cancer diagnostics:
- Detection in Colorectal Cancer : A study reported the presence of this compound in stool samples from patients with colorectal cancer (CRC). The compound was detected using solid-phase microextraction techniques, indicating its potential as a biomarker for CRC diagnosis .
- Melanoma Studies : In another case study, this compound was found to be significantly elevated in melanoma patients compared to healthy controls. This suggests its utility in differentiating malignant conditions from benign skin lesions .
Metabolic Pathways
Understanding the metabolic pathways involving this compound is crucial for evaluating its biological effects:
- Biotransformation : The metabolism of iodinated hydrocarbons often involves cytochrome P450 enzymes. These enzymes facilitate the oxidation and reduction processes that modify the compound's structure, potentially leading to bioactive metabolites. In vitro studies have shown that metabolic reactions can significantly alter the biological activity of these compounds .
- Environmental Impact : The degradation pathways of this compound and similar compounds are essential for assessing their environmental persistence and toxicity. Studies indicate that these compounds can undergo microbial degradation, which may mitigate their environmental impact but also raise concerns regarding their bioaccumulation potential .
Summary of Findings
The biological activity of this compound encompasses various aspects:
Aspect | Findings |
---|---|
Antimicrobial Activity | Effective against Vibrio parahaemolyticus and Staphylococcus aureus with MIC ~50 µg/mL. |
Cancer Biomarker Potential | Detected in stool samples from CRC patients; elevated levels in melanoma cases. |
Metabolic Pathways | Metabolized by cytochrome P450 enzymes; potential for bioactive metabolite formation. |
Q & A
Basic Research Questions
Q. What are the common laboratory synthesis routes for 1-Iodononane, and how are they optimized for yield and purity?
this compound (CAS 4282-42-2) is typically synthesized via two primary routes:
- Route 1 : Reaction of 1-nonanol with hydroiodic acid (HI) under controlled conditions. This method often employs catalysts like red phosphorus or triphenylphosphine to enhance iodide substitution .
- Route 2 : Hydroiodination of 1-nonene using HI or iodine monochloride (ICl), leveraging anti-Markovnikov addition to yield the desired product .
Optimization Strategies :
- Temperature Control : Excess HI and elevated temperatures (~110°C) improve reaction efficiency but require careful monitoring to avoid side reactions (e.g., elimination).
- Purity Assurance : Post-synthesis purification via fractional distillation or column chromatography is critical, as residual iodine or unreacted alkene can skew analytical results.
- Yield Enhancement : Trials with alternative catalysts (e.g., ZnI₂) or solvent systems (e.g., dichloromethane vs. toluene) may improve yields by 10–15% .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- ¹H NMR : A triplet at δ 3.1–3.3 ppm (CH₂-I group) and a multiplet at δ 1.2–1.6 ppm (methylene chain protons). Absence of OH signals confirms complete substitution of 1-nonanol .
- ¹³C NMR : A signal at δ 5–10 ppm for the iodine-bearing carbon, with adjacent carbons deshielded due to electronegativity effects .
- GC-MS : Molecular ion peak at m/z 254 (C₉H₁₉I⁺), with fragmentation patterns indicating loss of iodide (m/z 127 for C₉H₁₉⁺) .
Methodological Note : Always compare spectra with authentic samples or literature data to confirm identity, especially when synthesizing new derivatives .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution (SN2) reactions compared to shorter-chain alkyl iodides?
Experimental Design :
- Variable Selection : Compare reaction rates with primary nucleophiles (e.g., NaCN) across alkyl iodides (C₅–C₁₀).
- Kinetic Analysis : Use pseudo-first-order conditions to measure rate constants (k) via conductivity or GC monitoring .
- Steric Effects : Longer alkyl chains (e.g., C₉ in this compound) hinder backside attack, reducing k by ~30% compared to 1-iodopentane .
Key Findings :
- Electronic effects (C-I bond polarization) dominate in shorter chains, while steric hindrance becomes significant beyond C₇.
- Solvent polarity (e.g., DMSO vs. THF) further modulates reactivity by stabilizing transition states .
Q. What are the primary sources of inconsistency in reported thermodynamic properties (e.g., ΔHf, vapor pressure) of this compound, and how can researchers reconcile these discrepancies?
Contradiction Analysis :
- Purity Variability : Trace moisture or iodine residues alter vapor pressure measurements. Use Karl Fischer titration to quantify water content .
- Methodological Differences : Calorimetric vs. computational (DFT) ΔHf values may diverge by 5–8 kJ/mol. Cross-validate with multiple techniques .
Resolution Strategy :
- Conduct meta-analyses of published data, controlling for experimental conditions (e.g., temperature calibration, sample handling).
- Publish raw datasets in supplementary materials to enable reproducibility .
Q. How can researchers design kinetic studies to elucidate the degradation pathways of this compound under varying storage conditions?
Methodology :
- Accelerated Stability Testing : Expose samples to UV light, elevated temperatures (40–60°C), and humid environments. Monitor degradation via:
- Statistical Modeling : Use Arrhenius plots to predict shelf-life at standard conditions (25°C).
Example Findings :
Properties
IUPAC Name |
1-iodononane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19I/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSJMFCWOUHXHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6049301 | |
Record name | 1-Iodononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-42-2 | |
Record name | 1-Iodononane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4282-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Iodononane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004282422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Iodononane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5520 | |
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Record name | Nonane, 1-iodo- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Iodononane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6049301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodononane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.079 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-Iodononane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V528UR3HZE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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